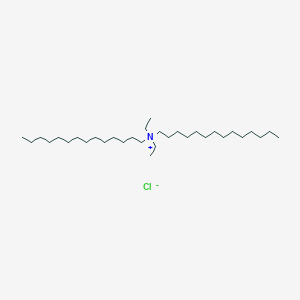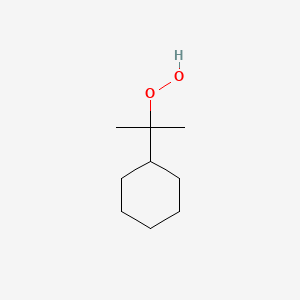
2-Cyclohexylpropane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylpropane-2-peroxol is an organic peroxide compound with the molecular formula C9H18O2. It is characterized by a cyclohexyl group attached to a propane backbone with a peroxol functional group. This compound is known for its reactivity and is used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohexylpropane-2-peroxol can be synthesized through the reaction of cyclohexylmagnesium bromide with acetone peroxide. The reaction typically occurs under controlled conditions to ensure the stability of the peroxide group. The process involves the following steps:
- Preparation of cyclohexylmagnesium bromide by reacting cyclohexyl bromide with magnesium in dry ether.
- Reaction of cyclohexylmagnesium bromide with acetone peroxide to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexylpropane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclohexylpropane derivatives.
Applications De Recherche Scientifique
2-Cyclohexylpropane-2-peroxol has diverse applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexylpropane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidation of cellular components, disruption of metabolic pathways, and potential antimicrobial effects. The compound’s reactivity is primarily due to the presence of the peroxide group, which can undergo homolytic or heterolytic cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexylmethyl peroxide
- Cyclohexyl ethyl peroxide
- Cyclohexyl isopropyl peroxide
Uniqueness
2-Cyclohexylpropane-2-peroxol is unique due to its specific structure, which combines the stability of the cyclohexyl group with the reactivity of the peroxide group. This combination makes it a versatile compound for various chemical reactions and applications. Its ability to generate reactive oxygen species also distinguishes it from other similar compounds, making it valuable in research and industrial processes.
Propriétés
Numéro CAS |
54807-80-6 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-hydroperoxypropan-2-ylcyclohexane |
InChI |
InChI=1S/C9H18O2/c1-9(2,11-10)8-6-4-3-5-7-8/h8,10H,3-7H2,1-2H3 |
Clé InChI |
LTDGYXDZHCEWMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCCCC1)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
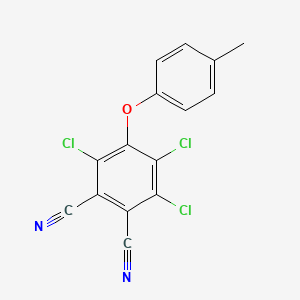
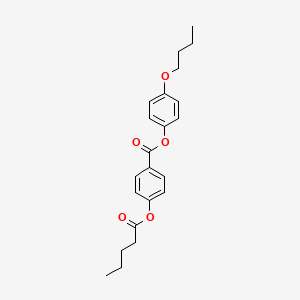
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)

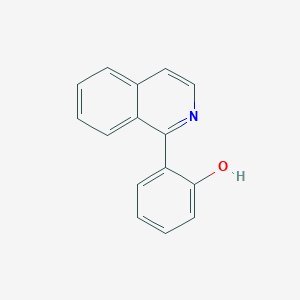
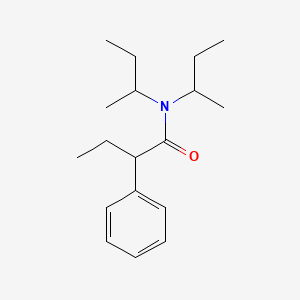
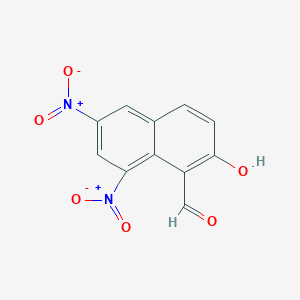
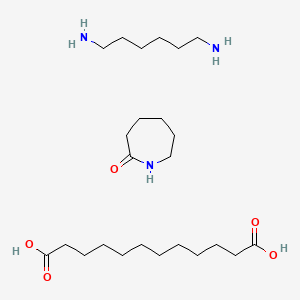
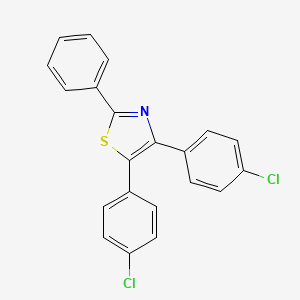
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)

![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
